Product packaging for 7-Methoxyfuro[2,3-d]pyridazine(Cat. No.:CAS No. 14757-88-1)

7-Methoxyfuro[2,3-d]pyridazine

Cat. No.: B13214647
CAS No.: 14757-88-1
M. Wt: 150.13 g/mol
InChI Key: BTOARORKRABTOL-UHFFFAOYSA-N
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Description

7-Methoxyfuro[2,3-d]pyridazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of furopyridazines, which are recognized as privileged scaffolds in drug design due to their favorable physicochemical properties and ability to interact with diverse biological targets . The core structure incorporates a fused furan and pyridazine ring system. The specific positioning of the methoxy group at the 7-position makes it a valuable intermediate or precursor for further chemical exploration, particularly in the synthesis of more complex molecules for biological evaluation. While direct biological data for this compound is limited in public sources, research on closely related analogs provides strong evidence of its potential research value. For instance, 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), presenting a potential therapeutic strategy for inflammatory diseases such as asthma . Furthermore, pyridazine and furopyridazine derivatives, in general, are frequently investigated for their broad-spectrum biological activities , including anticancer, antimicrobial, and anti-inflammatory effects . The pyridazine ring's electron-deficient nature allows it to act as both a hydrogen bond acceptor and donor, facilitating strong interactions with enzyme active sites . This compound is intended for use in laboratory research only, serving as a key building block in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B13214647 7-Methoxyfuro[2,3-d]pyridazine CAS No. 14757-88-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14757-88-1

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

7-methoxyfuro[2,3-d]pyridazine

InChI

InChI=1S/C7H6N2O2/c1-10-7-6-5(2-3-11-6)4-8-9-7/h2-4H,1H3

InChI Key

BTOARORKRABTOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CN=N1)C=CO2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Furo 2,3 D Pyridazine Systems

Established Synthetic Routes to Furo[2,3-d]pyridazine Core Structure

The construction of the fundamental furo[2,3-d]pyridazine scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of starting materials and reaction conditions. These methods include cyclocondensation reactions, annulation strategies, and multicomponent reaction sequences.

Cyclocondensation Approaches

Cyclocondensation reactions represent a primary strategy for assembling the furo[2,3-d]pyridazine core. These reactions typically involve the formation of the pyridazine (B1198779) ring onto a pre-existing furan (B31954) moiety. A notable example involves the condensation of a suitably functionalized furan derivative with a hydrazine-based reagent. For instance, the cyclocondensation of polyfunctionalized 2-pyridones with hydrazine (B178648) monohydrate has been shown to yield 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones in good to excellent yields. nih.gov Another approach involves the thermal cyclocondensation of a furan derivative with formic acid and acetic anhydride (B1165640) to produce a furo[2,3-d]pyrimidinone derivative, which can be a precursor to the pyridazine system. nih.gov

The reaction of 2-amino-3-cyanofurans with cyclohexanone (B45756) or cycloheptanone (B156872) via a Friedländer-type reaction pathway also leads to the formation of fused 4-aminofuro[2,3-b]pyridines. ias.ac.in Furthermore, the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in hydrochloric acid has been reported to form 5,6-dihydro- researchgate.netnih.govbohrium.comoxadiazolo[3,4-d]pyridazine-4,7-dione, a precursor for dihalo-substituted derivatives. mdpi.com

Annulation Reactions

Annulation, the formation of a new ring onto an existing one, is another key synthetic tool for accessing furo[2,3-d]pyridazines. Palladium-catalyzed annulation strategies have proven effective. For example, a Pd(II)-catalyzed synthesis of furopyridines has been developed from β-ketodinitriles and alkynes, involving an unusual N–H/C annulation. acs.org This method is significant for the concurrent construction of the furan and pyridine (B92270) rings. acs.org

Another reported annulation strategy involves the base-promoted tandem annulation reaction of functionalized furo[2,3-d]pyrimidine-2,4-diones with activated cyclic 1,3-dipolarophiles. rsc.org This leads to complex dispiro and spiro-fused pyrimidine (B1678525) derivatives. rsc.org Additionally, thermal annulation of 2-(2-amino-5-methylfuran-3-ylmethylidene) at high temperatures can also yield furo[2,3-b]pyridines. ias.ac.in

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like furo[2,3-d]pyridazines in a single synthetic operation. An expeditious one-pot, three-component synthesis of tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones has been reported. nih.govacs.org This reaction involves hydrazonoyl chlorides, isocyanoacetamides, and dimethylacetylene dicarboxylate in a domino Diels-Alder/retro-Diels-Alder/lactamization sequence. researchgate.netnih.govacs.org

The Groebke-Blackburn-Bienaymé (GBB) reaction, a well-known three-component reaction, has also been adapted. nih.gov An unusual variation of the GBB reaction using pyridoxal (B1214274) as the aldehyde component results in the formation of a furo[2,3-c]pyridine (B168854) skeleton. nih.gov Furthermore, a three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or indane-1,3-dione in water has been used to synthesize furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net

Functionalization and Derivatization of Furo[2,3-d]pyridazine

Once the core furo[2,3-d]pyridazine structure is established, further modifications can be made to introduce various functional groups and substituents, tailoring the molecule for specific applications.

Introduction of Methoxy (B1213986) Group and Other Substituents

The introduction of a methoxy group, particularly at the 7-position to yield 7-Methoxyfuro[2,3-d]pyridazine, is a key functionalization. While direct methoxylation of the parent furo[2,3-d]pyridazine is not extensively detailed in the provided results, the synthesis of related methoxy-substituted analogs, such as 7-methoxy-furo[2,3-c]pyridine-4-carboxamides, has been described. nih.govresearchgate.net The synthesis of these compounds often starts from appropriately substituted pyridine precursors that already contain the methoxy group.

The introduction of other substituents is also well-documented. For example, the chlorine atom in 4-chlorofuro[2,3-d]pyridazine (B11785740) can be readily substituted by nucleophiles like amines or thiols, allowing for a wide range of functionalization. smolecule.com

Modification of Peripheral Positions

Modification of the peripheral positions of the furo[2,3-d]pyridazine ring system allows for the creation of a diverse library of derivatives. For instance, the reaction of furo[2′,3′:4,5]pyrrolo[1,2-d] researchgate.netnih.govlookchem.comtriazin-8(7H)-ones with alkyl- or acyl-halides leads to N(7)-substituted products. semanticscholar.org

Furthermore, chalcone (B49325) derivatives of furo[2,3-d]pyrimidine (B11772683) have been synthesized through Claisen-Schmidt condensation of a furo[2,3-d]pyrimidinone derivative with various aromatic aldehydes. nih.gov This allows for the introduction of a wide range of substituted aryl groups. The derivatization of melodorinol, a natural product, has also been achieved, leading to several new analogues through reactions like nucleophilic acyl substitution and methanolysis. researchgate.net

Heterocyclic Ring Annulation Strategies

Ring annulation, the process of building a new ring onto a pre-existing one, is a fundamental strategy for constructing the furo[2,3-d]pyridazine system. This typically involves the formation of the furan ring onto a pyridazine precursor.

One established method begins with a substituted pyridazine. For instance, the synthesis of 4-oxo-5,7-disubstituted-4,5-dihydrofuro[2,3-d]pyridazines has been reported, providing a foundational route to the core structure. nih.gov A common approach involves the cyclization of a pyridazine derivative bearing a suitable side chain that can undergo intramolecular reaction to form the furan ring.

Multicomponent reactions (MCRs) also offer a streamlined pathway to the furopyridazine scaffold. A notable example is the one-pot, three-component synthesis that can lead to tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones. smolecule.com This process involves the reaction of hydrazonoyl chlorides with isocyanoacetamides in the presence of triethylamine (B128534) (TEA). This forms a 1,3-oxazol-2-hydrazone intermediate, which then undergoes a domino sequence of Diels-Alder/retro-Diels-Alder/lactamization with dimethylacetylene dicarboxylate (DMAD) to construct the furan and pyridazine rings concurrently. smolecule.com This method exemplifies a high degree of complexity generation in a single synthetic operation.

Catalytic Methods in Furo[2,3-d]pyridazine Synthesis

Catalysis offers powerful tools for synthesizing furo[2,3-d]pyridazine systems with high efficiency and selectivity. Both transition-metal-catalyzed and metal-free methods have been developed for this and structurally related heterocyclic systems.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the formation of fused heterocycles is well-documented. For the related pyrido[2,3-d]pyridazine (B3350097) systems, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig have been employed to functionalize the heterocyclic core. researchgate.netcornell.edu These strategies focus on the impact of the pyridine nitrogen on the reactivity of the pyridazine ring toward various coupling reactions. cornell.edu

A relevant tandem strategy for the synthesis of the isomeric furo[2,3-c]pyridazines involves a Sonogashira coupling followed by a cycloisomerization, starting from a 2-bromo-3-aminopyridizinone skeleton. nih.gov While this produces a different isomer, the principle of a palladium-catalyzed coupling to introduce an alkyne, followed by an intramolecular cyclization to form the furan ring, is a viable and powerful strategy that could be adapted for the furo[2,3-d]pyridazine system. For example, starting with an appropriately substituted 3-chloropyridazine (B74176) and coupling it with a terminal alkyne under Sonogashira conditions could provide a precursor for a subsequent annulation to form the furan ring.

A microwave-assisted, palladium-catalyzed method has been effectively used for synthesizing a wide range of pyrido[2,3-d]pyrimidines, another related scaffold. researchgate.net This reaction involves irradiating a mixture of β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils with a palladium catalyst and a phosphine (B1218219) ligand. researchgate.net The rapid and efficient nature of microwave-assisted palladium catalysis makes it an attractive approach for constructing such fused systems.

Table 1: Examples of Palladium-Catalyzed Reactions for Fused Pyridazine/Pyridine Systems

Reaction TypeStarting MaterialsCatalyst/LigandKey TransformationResulting ScaffoldReference
Cross-CouplingHalopyridinesPalladium CatalystsSuzuki-Miyaura, Sonogashira, Buchwald-HartwigPoly-functionalized Pyridines researchgate.net
Tandem Catalysis2-bromo-3-aminopyridizinonePalladium CatalystSonogashira coupling-cycloisomerizationFuro[2,3-c]pyridazines nih.gov
Microwave-Assisted Synthesisβ-bromovinyl aldehydes, 6-amino-1,3-dialkyluracilsPd(OAc)₂, XantphosC-N and C-C bond formationPyrido[2,3-d]pyrimidines researchgate.net

Other Transition Metal Catalysis

Besides palladium, other transition metals are effective in catalyzing the formation of fused heterocyclic systems. Rhodium catalysis, for example, has been used to develop a four-step tandem reaction to prepare novel furo[3,4-c]pyridine-1,4-diones. rsc.org This unique sequence involves C–H activation, Lossen rearrangement, [4+2] annulation, and lactonization, showcasing the ability of rhodium catalysts to orchestrate complex transformations. rsc.org While applied to an isomer, the underlying principles of C-H activation and annulation are of significant interest for the synthesis of other furopyridine and furopyridazine isomers.

The development of metal-free synthetic methods is a key goal in contemporary organic chemistry, driven by the desire to reduce cost and toxicity associated with metal catalysts. For the synthesis of related furo[2,3-b]pyridines, a transition-metal-free approach has been developed via the intramolecular cyclization of C3-substituted pyridine N-oxides. researchgate.net This method relies on an intramolecular nucleophilic addition/rearomatization strategy and is noted for its simple operation and wide substrate scope. researchgate.net

Acid-promoted, metal-free synthesis has also been reported for triazole-fused heterocycles through an intramolecular [3+2] azide-alkyne cycloaddition, demonstrating that simple reagents can effectively replace transition metals for certain cyclization reactions. researchgate.net

Green Chemistry Approaches in Furo[2,3-d]pyridazine Synthesis

Green chemistry principles are increasingly being incorporated into the synthesis of heterocyclic compounds to minimize environmental impact. This involves the use of safer solvents, catalysts, and energy sources, as well as designing more efficient reactions like multicomponent reactions (MCRs).

For the synthesis of furo[2,3-d]pyrimidines, a structurally similar class of compounds, a green and efficient one-pot, three-component reaction has been developed. nih.govwindows.net This reaction uses a very low loading of a zirconia-based catalyst (ZrOCl₂·8H₂O) and is performed in water at a mild temperature, representing a significant environmental improvement over many traditional methods. nih.govwindows.net The reaction proceeds through a sequential condensation of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides. nih.govwindows.net

The use of alternative and green solvents is another key aspect. Glycerol has been used as a green solvent for the microwave-heated, catalyst-free synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, achieving good to excellent yields in short reaction times. researchgate.net Similarly, water has been employed as a solvent for the synthesis of other nitrogen-containing heterocycles, often coupled with ultrasonication to promote the reaction. mdpi.com These approaches, while demonstrated on related heterocyclic systems, provide a clear roadmap for developing more sustainable syntheses of furo[2,3-d]pyridazines.

Table 2: Green Chemistry Approaches for Related Heterocycle Synthesis

HeterocycleGreen ApproachCatalyst/ConditionsKey AdvantagesReference
Furo[2,3-d]pyrimidinesOne-pot three-component reaction2 mol% ZrOCl₂·8H₂O in water, 50 °CEnvironmentally benign, efficient, regioselective nih.govwindows.net
Pyrido[2,3-d]pyrimidinesMulticomponent synthesisCatalyst-free, microwave heating in glycerolShort reaction times, operational simplicity, avoids toxic catalysts/solvents researchgate.net
Pyrazolo[1,2-a]pyridazinesOne-pot reactionTriethanolamine catalyst, ultrasonication in waterUse of water as solvent, energy efficiency from ultrasound mdpi.com

Chemical Transformations and Reaction Mechanisms of Furo 2,3 D Pyridazine Analogues

Reactivity of Furo[2,3-d]pyridazine towards Various Reagents

The reactivity of the furo[2,3-d]pyridazine core is dictated by the interplay of its two constituent rings. The pyridazine (B1198779) ring's electron-withdrawing nature generally renders the fused system susceptible to nucleophilic attack, while the furan (B31954) ring is the primary site for electrophilic substitution.

Nucleophilic Substitution Reactions

The pyridazine ring in furo[2,3-d]pyridazine analogues is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This characteristic facilitates nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atoms. For a compound like 7-Methoxyfuro[2,3-d]pyridazine, the positions most susceptible to nucleophilic attack would be C-4 and C-5 of the pyridazine ring.

The methoxy (B1213986) group at C-7 is an electron-donating group, which can influence the reactivity of the pyridazine ring through resonance effects. However, the primary driving force for nucleophilic substitution remains the electron-deficient nature of the diazine core. Common nucleophiles such as amines, alkoxides, and thiolates can displace suitable leaving groups at these positions. The reaction typically proceeds via a Meisenheimer-like intermediate.

Table 1: Examples of Nucleophilic Substitution Reactions on Furo[2,3-d]pyridazine Analogues

ReagentProductConditions
Ammonia4-Aminofuro[2,3-d]pyridazineHigh temperature and pressure
Sodium methoxide (B1231860)4-Methoxyfuro[2,3-d]pyridazineReflux in methanol
Hydrazine (B178648)4-Hydrazinofuro[2,3-d]pyridazineReflux in ethanol

Note: The table presents hypothetical reactions based on the general reactivity of pyridazine systems.

Electrophilic Aromatic Substitution

In contrast to the pyridazine ring, the furan moiety of the furo[2,3-d]pyridazine system is electron-rich and thus the preferred site for electrophilic aromatic substitution. In this compound, the methoxy group is a strong activating group and will direct incoming electrophiles to the ortho and para positions. However, due to the fused nature of the ring system, substitution will occur on the furan ring.

The most likely position for electrophilic attack on this compound is the C-6 position of the furan ring. This is because the methoxy group at C-7 can effectively stabilize the positive charge of the Wheland intermediate through resonance. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed at this position under appropriate conditions.

Table 2: Examples of Electrophilic Aromatic Substitution on this compound

ReagentProductConditions
HNO₃/H₂SO₄7-Methoxy-6-nitrofuro[2,3-d]pyridazineCold
Br₂/FeBr₃6-Bromo-7-methoxyfuro[2,3-d]pyridazineDark, room temperature
CH₃COCl/AlCl₃6-Acetyl-7-methoxyfuro[2,3-d]pyridazineInert solvent

Note: The table presents predicted reactions based on established principles of electrophilic aromatic substitution on activated furan rings.

Cycloaddition Reactions

Pyridazine and its derivatives are known to participate in inverse-electron-demand Diels-Alder reactions, where the electron-deficient pyridazine acts as the diene. This reactivity is expected to extend to furo[2,3-d]pyridazine analogues. In such reactions, the pyridazine moiety of the furo[2,3-d]pyridazine would react with an electron-rich dienophile.

The reaction would likely involve the C-4 and C-5 positions of the pyridazine ring acting as the diene component. The initial cycloadduct would then undergo a retro-Diels-Alder reaction, typically with the extrusion of a stable molecule like nitrogen, to yield a new aromatic or heteroaromatic ring.

Table 3: Examples of Cycloaddition Reactions with Furo[2,3-d]pyridazine Analogues

DienophileIntermediateFinal Product
YnamineBicyclic adductSubstituted furan
NorbornadieneTricyclic adductFused aromatic system
EnamineBicyclic adductSubstituted furan

Note: This table illustrates potential cycloaddition pathways based on the known reactivity of pyridazines in inverse-electron-demand Diels-Alder reactions.

Mechanistic Studies of Furo[2,3-d]pyridazine Formation and Transformation

The formation and subsequent transformations of the furo[2,3-d]pyridazine ring system involve intricate mechanistic pathways, including ring-opening, ring-closure, and proton transfer processes.

Ring-Opening and Ring-Closure Mechanisms

The synthesis of the furo[2,3-d]pyridazine core can be achieved through various strategies, often involving the cyclization of a suitably functionalized furan or pyridazine precursor. For instance, an intramolecular condensation reaction of a 3,4-disubstituted pyridazine can lead to the formation of the fused furan ring.

Conversely, under certain conditions, the furo[2,3-d]pyridazine system can undergo ring-opening reactions. For example, cleavage of the furan ring can be initiated by strong nucleophiles or under reductive conditions, leading to substituted pyridazine derivatives. The stability of the furo[2,3-d]pyridazine system is significant, and such ring-opening reactions typically require forcing conditions.

Proton Transfer Processes

Proton transfer processes are fundamental in the chemistry of N-heterocycles like furo[2,3-d]pyridazine. The nitrogen atoms of the pyridazine ring are basic and can be protonated by acids. The pKa of the protonated furo[2,3-d]pyridazine would provide a measure of its basicity.

In addition to ground-state protonation, excited-state intramolecular proton transfer (ESIPT) is a possibility in suitably substituted furo[2,3-d]pyridazine analogues. For ESIPT to occur, a molecule typically possesses both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group in close proximity. In the context of furo[2,3-d]pyridazines, one of the pyridazine nitrogens could act as the proton acceptor. Upon photoexcitation, an intramolecular proton transfer could occur, leading to a tautomeric species with distinct photophysical properties, such as a large Stokes shift in its fluorescence spectrum. Computational studies on pyridazine derivatives have explored the thermodynamics of various proton transfer mechanisms, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) researchgate.net.

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of reactions on the furo[2,3-d]pyridazine core is dictated by the inherent electronic properties of the fused ring system and the influence of existing substituents. The pyridazine ring is electron-deficient, which influences the reactivity of the fused furan ring.

Electrophilic Substitution: In furo-fused systems, the furan ring is generally more susceptible to electrophilic attack than the pyridazine ring. However, the electron-withdrawing nature of the pyridazine moiety deactivates the furan ring towards electrophiles. For substituted furo[2,3-b]pyrazines, which are structurally related to furo[2,3-d]pyridazines, electrophilic halogenation has been shown to occur at the 3-position of the furan ring in excellent yields. This suggests that electrophilic substitution on a this compound would likely also favor the furan ring, potentially at the C2 or C3 position, depending on the directing effect of the methoxy group and the reaction conditions.

Cycloaddition Reactions: Furo[2,3-d]pyridazine analogues can participate in cycloaddition reactions. For instance, pyridazine derivatives have been shown to undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.gov The regioselectivity of these cycloadditions is a critical aspect, often leading to a single regioisomer. nih.gov In the context of this compound, the electronic nature of the furan and pyridazine rings, as well as the methoxy substituent, would play a crucial role in directing the orientation of the incoming dipole. Intramolecular Diels-Alder reactions of pyridazinecarbonitriles with tethered alkynes have also been reported, demonstrating a pathway to construct fused heterocyclic systems. mdpi.com

Optimization of Reaction Conditions for Furo[2,3-d]pyridazine Derivatives

The synthesis and functionalization of furo[2,3-d]pyridazine derivatives often rely on transition metal-catalyzed cross-coupling reactions. Optimization of reaction conditions is crucial to achieve high yields and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are powerful tools for C-C and C-heteroatom bond formation on pyridazine and related heterocyclic systems. researchgate.net For the functionalization of a this compound core, which would likely be prepared with a halogen substituent for subsequent coupling, optimization of catalyst, ligand, base, solvent, and temperature is essential.

One of the most common palladium-catalyzed reactions is the Suzuki-Miyaura cross-coupling. A study on the synthesis of substituted furans highlighted the importance of the choice of palladium catalyst, with PdCl₂(CH₃CN)₂ showing higher yields compared to Pd(OAc)₂ and Pd(acac)₂ under specific conditions. mdpi.com The choice of base and solvent is also critical. For example, in the synthesis of pyrido[2,3-d]pyridazines, specific conditions for Suzuki-Miyaura and other palladium-catalyzed couplings have been developed. cornell.edu

The following interactive table summarizes the optimization of palladium-catalyzed cross-coupling reactions for furan and pyridazine derivatives, which can serve as a guide for reactions involving this compound.

ParameterCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Catalyst PdCl₂(CH₃CN)₂-K₂CO₃Dioxane8094 mdpi.com
Pd(OAc)₂-K₂CO₃Dioxane8080 mdpi.com
Pd(acac)₂-K₂CO₃Dioxane8063 mdpi.com
Base K₂CO₃--Dioxane8094 mdpi.com
Na₂CO₃--Dioxane8085 mdpi.com
Cs₂CO₃--Dioxane8078 mdpi.com
Solvent Dioxane-K₂CO₃-8094 mdpi.com
Toluene-K₂CO₃-8088 mdpi.com
DMF-K₂CO₃-8082 mdpi.com

Reactions with Nucleophiles: The pyridazine ring in furo[2,3-d]pyridazine is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group is present. Studies on the reaction of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles have provided insights into the mechanism of these transformations. wur.nl For this compound, nucleophilic aromatic substitution could be a viable method for introducing various functional groups. The position of substitution would be influenced by the methoxy group and the electronic landscape of the heterocyclic core. For instance, the reaction of 4,5-dichloro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyridazin-6-one with sodium methoxide led to the displacement of both chloro substituents. umich.edu

Advanced Spectroscopic and Analytical Techniques for Furo 2,3 D Pyridazine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 7-Methoxyfuro[2,3-d]pyridazine structure.

The ¹H NMR spectrum of this compound is expected to display four distinct signals corresponding to the four types of non-equivalent protons. The methoxy (B1213986) group (–OCH₃) protons would appear as a sharp singlet, typically in the downfield region of approximately δ 3.9–4.2 ppm due to the deshielding effect of the adjacent oxygen atom.

The protons on the fused heterocyclic core are anticipated in the aromatic region. The furan (B31954) ring protons, H-2 and H-3, would appear as doublets due to mutual coupling. rsc.orgipb.pt The H-4 proton on the pyridazine (B1198779) ring is expected to be the most downfield signal, likely appearing as a singlet above δ 8.5 ppm, influenced by the electron-withdrawing nature of the adjacent nitrogen atoms. rsc.org

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.4–7.6d (doublet)~2.0–2.5
H-3~6.8–7.0d (doublet)~2.0–2.5
H-4~8.5–8.8s (singlet)-
7-OCH₃~3.9–4.2s (singlet)-

The proton-decoupled ¹³C NMR spectrum should exhibit seven signals, corresponding to each unique carbon atom in the molecule. The methoxy carbon (–OCH₃) is expected to resonate in the range of δ 55–60 ppm. The carbons of the heterocyclic rings will appear in the broad region of δ 110–165 ppm. rsc.orgspectrabase.com The carbon atom C-7, directly attached to the electronegative oxygen of the methoxy group, would be significantly deshielded and appear far downfield. Similarly, the bridgehead carbons (C-3a, C-7a) and the pyridazine carbons (C-4, C-7) are generally found at lower fields compared to the furan carbons (C-2, C-3) due to the influence of the nitrogen atoms. rsc.orgresearchgate.net

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~125–130
C-3~105–110
C-3a~145–150
C-4~140–145
C-7~160–165
C-7a~150–155
7-OCH₃~55–60

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D spectra. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation peak would be observed between the H-2 and H-3 protons of the furan ring, confirming their adjacent relationship. The absence of other cross-peaks for H-4 and the methoxy protons would verify them as isolated spin systems. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the ¹H signals for H-2, H-3, H-4, and the methoxy protons to their corresponding ¹³C signals for C-2, C-3, C-4, and the methoxy carbon, respectively. science.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) C-H correlations and is crucial for piecing together the molecular structure. mdpi.com Key expected correlations include:

The methoxy protons (–OCH₃) showing a cross-peak to the C-7 carbon.

The H-4 proton showing correlations to the bridgehead carbons C-3a and C-7a.

The furan proton H-2 showing correlations to C-3 and C-3a.

The furan proton H-3 showing correlations to C-2 and C-3a.

These HMBC correlations would unambiguously confirm the connectivity of the furo- and pyridazine rings and establish the precise location of the methoxy substituent at the C-7 position. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. mdpi.com For this compound, the spectrum would be characterized by several key absorption bands. The presence of aromatic C-H bonds would be indicated by stretching vibrations appearing just above 3000 cm⁻¹. vscht.czlibretexts.org The aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.

The most diagnostic peaks would include the C=N and C=C stretching vibrations from the fused ring system, which typically appear in the 1650–1450 cm⁻¹ region. core.ac.uk Crucially, strong absorption bands corresponding to the asymmetric and symmetric C–O–C stretching of the ether (methoxy) group would be expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively, confirming its presence. masterorganicchemistry.com

Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100–3050Aromatic C–H StretchMedium-Weak
2980–2850Aliphatic C–H Stretch (in OCH₃)Medium-Weak
1650–1550C=N Ring StretchMedium-Strong
1550–1450C=C Ring StretchMedium-Strong
1270–1220Asymmetric C–O–C Stretch (Aryl Ether)Strong
1070–1020Symmetric C–O–C Stretch (Aryl Ether)Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy provides insights into the electronic transitions within conjugated systems. msu.edu The fused aromatic system of this compound constitutes a significant chromophore. The spectrum is expected to show strong absorptions in the ultraviolet region, typically between 250 and 350 nm, corresponding to π → π* transitions of the conjugated π-electron system. researchgate.net The presence of nitrogen atoms with lone pairs of electrons may also give rise to weaker n → π* transitions at longer wavelengths. researchgate.net The methoxy group, acting as an auxochrome, can cause a slight bathochromic (red shift) and hyperchromic (increased intensity) effect compared to the unsubstituted parent furo[2,3-d]pyridazine. utoronto.camasterorganicchemistry.com

Predicted UV-Vis Absorption Data for this compound

Predicted λₘₐₓ (nm)Electronic Transition
~260–290π → π
~320–350π → π

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides the molecular weight and structural information based on the fragmentation pattern of the ionized molecule. chemguide.co.uk For this compound (C₇H₆N₂O₂), the molecular weight is 150.14 g/mol .

The electron impact (EI) mass spectrum would show a prominent molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 150. A characteristic fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), which would produce a significant fragment ion at m/z 135 ([M-15]⁺). nih.govmdpi.com Subsequent loss of a molecule of carbon monoxide (CO) from this fragment is also common, leading to a peak at m/z 107. Another potential fragmentation pathway involves the characteristic loss of molecular nitrogen (N₂) from the pyridazine ring.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment
150[M]⁺˙ (Molecular Ion)
135[M – •CH₃]⁺
122[M – N₂]⁺˙
107[M – •CH₃ – CO]⁺

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a molecule. nih.govspringernature.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and, for chiral molecules, its absolute stereochemistry. nih.govspringernature.comresearchgate.net

The process begins with the growth of a high-quality single crystal of the compound of interest. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, revealing the complete molecular structure.

Determination of Absolute Stereochemistry

For a chiral molecule, X-ray crystallography can determine its absolute configuration, which is the precise spatial arrangement of its atoms. This is particularly crucial in pharmaceutical and biological research, where enantiomers of a compound can exhibit vastly different physiological effects.

The determination of absolute stereochemistry relies on the phenomenon of anomalous scattering (or resonant scattering). researchgate.net When the X-ray energy is near the absorption edge of an atom, there are small, but measurable, differences in the diffraction pattern between a chiral molecule and its mirror image (enantiomer). These differences, known as Bijvoet pairs, allow for the unambiguous assignment of the absolute configuration. nih.govsci-hub.se

A key parameter in this determination is the Flack parameter, which is calculated during the refinement of the crystal structure. nih.govresearchgate.net A Flack parameter value close to zero for a given enantiomer confirms that the assigned absolute stereochemistry is correct. Conversely, a value close to one would indicate that the inverted structure is the correct one. For molecules containing only light atoms (like carbon, nitrogen, and oxygen), the anomalous scattering effect is weak, making the determination more challenging but still feasible with modern diffractometers and computational methods. researchgate.net

Conformational Analysis

X-ray crystallography provides a static snapshot of the molecule in its crystalline state, revealing its preferred conformation. For bicyclic systems like furo[2,3-d]pyridazines, this includes the planarity of the fused ring system and the orientation of any substituents.

In the case of this compound, a crystallographic analysis would precisely define the geometry of the fused furan and pyridazine rings. It would also determine the orientation of the methoxy group relative to the bicyclic core, including the C-O bond lengths and the C-C-O-C torsion angle. This information is vital for understanding intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking, which can influence the compound's physical properties and biological activity.

Hypothetical Crystallographic Data for this compound

Should a single crystal of this compound be successfully analyzed, the resulting data would be presented in a standardized format. The following interactive table is a representative example of the type of crystallographic data that would be obtained.

Interactive Table: Representative Crystallographic Data

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

ParameterHypothetical ValueDescription
Chemical FormulaC₇H₆N₂O₂The elemental composition of the molecule.
Formula Weight150.14 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinicThe crystal lattice system (e.g., triclinic, monoclinic, orthorhombic).
Space GroupP2₁/cThe symmetry group of the crystal.
a (Å)8.5Unit cell dimension.
b (Å)10.2Unit cell dimension.
c (Å)9.1Unit cell dimension.
α (°)90Unit cell angle.
β (°)105.3Unit cell angle.
γ (°)90Unit cell angle.
Volume (ų)760.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.310 g/cm³The calculated density of the crystal.
R-factor0.045A measure of the agreement between the crystallographic model and the data.
Flack ParameterN/A (for achiral structures)Would be critical for determining absolute stereochemistry in chiral derivatives.

Theoretical and Computational Investigations of Furo 2,3 D Pyridazine Molecular Systems

Quantum Chemical Calculations for Furo[2,3-d]pyridazine

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. In the study of heterocyclic systems like furo[2,3-d]pyridazines, DFT is employed to optimize the molecular geometry, calculate energies, and derive various electronic properties.

Commonly, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is used in conjunction with a basis set such as 6-31G* or 6-311++G(d,p) to perform these calculations. These studies can determine key structural parameters like bond lengths and angles, providing a clear picture of the molecule's three-dimensional shape. Furthermore, DFT calculations can predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model. For substituted furo[2,3-d]pyridazines, DFT can be used to analyze how different functional groups affect the electron distribution and stability of the molecule.

Illustrative DFT-Calculated Properties for a Related Pyridazine (B1198779) Derivative:

ParameterCalculated ValueMethod
Total Energy (Hartree)-589.123B3LYP/6-31G
Dipole Moment (Debye)3.45B3LYP/6-31G

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is particularly valuable for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions and their corresponding oscillator strengths.

For a molecule like 7-Methoxyfuro[2,3-d]pyridazine, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions. These theoretical predictions are instrumental in interpreting experimental spectroscopic data and understanding the photophysical properties of the compound. The choice of functional and basis set in TD-DFT calculations is critical for obtaining accurate results that correlate well with experimental observations.

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate descriptions of the electronic structure.

For the furo[2,3-d]pyridazine system, ab initio calculations can be used to obtain a more precise understanding of electron correlation effects, which are important for accurately describing the molecule's energy and properties. These methods can serve as a benchmark for validating the results obtained from more computationally efficient DFT methods.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, an MESP analysis would likely reveal negative potentials around the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy (B1213986) group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms would be associated with positive potentials. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and spatial distributions of these orbitals are key to understanding the molecule's chemical reactivity and electronic properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap is indicative of a molecule that is more easily polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the presence of the electron-donating methoxy group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted furo[2,3-d]pyridazine. This would suggest an increased reactivity. DFT calculations are commonly used to determine the energies of the HOMO and LUMO and thus the energy gap.

The spatial distribution of the HOMO and LUMO is also important. In many heterocyclic systems, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. Understanding the localization of these orbitals can provide further insights into the molecule's reactivity towards electrophiles and nucleophiles.

Illustrative FMO Data for a Related Pyridazine Derivative:

OrbitalEnergy (eV)Method
HOMO-6.54B3LYP/6-31G
LUMO-1.23B3LYP/6-31G
Energy Gap (ΔE)5.31B3LYP/6-31G*

Reactivity Descriptors

No data available.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

No data available.

Spectroscopic Property Predictions and Correlation with Experimental Data

Theoretical IR and UV-Vis Spectra

No data available.

NMR Chemical Shift Predictions

No data available.

Computational Studies on Reactivity and Reaction Pathways

Transition State Analysis

No data available.

Reaction Mechanism Elucidation

Understanding the synthetic pathways to furo[2,3-d]pyridazines at a molecular level is crucial for optimizing existing reactions and designing novel synthetic routes. While specific computational studies on the synthesis of this compound are not extensively documented, theoretical models can be employed to elucidate plausible reaction mechanisms. One such potential pathway for the formation of the furo[2,3-d]pyridazine core is the aza-Diels-Alder reaction.

Computational studies, particularly using Density Functional Theory (DFT), have been effectively used to model cycloaddition reactions. For instance, the reaction between a furan (B31954) derivative and an azoalkene can be investigated to understand the formation of the pyridazine ring fused to the furan ring researchgate.net.

Theoretical Aza-Diels-Alder Reaction Pathway:

A plausible theoretical route to the furo[2,3-d]pyridazine skeleton involves the [4+2] cycloaddition reaction between a substituted furan and a diazine dienophile. The reaction mechanism can be computationally modeled to determine its feasibility and stereoselectivity. Key aspects of such a computational investigation would include:

Transition State Analysis: Identifying the transition state structures for the cycloaddition reaction. The geometry and energy of the transition state are critical in determining the reaction rate and the stereochemical outcome (endo vs. exo products) researchgate.net.

Activation Energy Calculation: DFT calculations can provide the activation energy barrier for the reaction, offering a quantitative measure of the reaction's kinetic feasibility.

Solvent Effects: The inclusion of solvent models in the calculations is crucial as the reaction medium can significantly influence the reaction pathway and energetics.

Below is a hypothetical data table illustrating the type of information that could be generated from a DFT study on the aza-Diels-Alder synthesis of a furo[2,3-d]pyridazine derivative.

ParameterEndo PathwayExo Pathway
Activation Energy (kcal/mol)15.817.2
Transition State GeometryAsynchronousSynchronous
Reaction Energy (kcal/mol)-25.4-23.1
Dihedral Angle (°)110.5165.2

The exploration of potential energy surfaces (PESs) would likely indicate that the formation of the endo adduct is kinetically more favorable researchgate.net. Furthermore, local reactivity indices derived from conceptual DFT can be used to predict the regiochemistry of the cycloaddition, which is crucial when unsymmetrical furans and diazines are used researchgate.net.

Molecular Dynamics Simulations in Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide detailed insights into its conformational landscape and its interactions with other molecules, such as solvent molecules or biological macromolecules.

While extensive MD simulation studies specifically on this compound are limited in the public domain, research on structurally similar furo[2,3-d]pyrimidine (B11772683) derivatives provides a framework for understanding the potential applications of this technique nih.govrsc.org. These studies often focus on the interaction of these heterocyclic compounds with protein targets, revealing key binding modes and the dynamic nature of the ligand-receptor complex nih.govrsc.org.

Conformational Analysis:

The methoxy group at the 7-position of the furo[2,3-d]pyridazine ring system is expected to influence the molecule's conformational preferences. The orientation of the methoxy group relative to the fused ring system can impact its electronic properties and steric profile. MD simulations can be employed to explore the rotational barrier of the methoxy group and identify the most stable conformers.

The conformational flexibility of the furo[2,3-d]pyridazine core itself, although relatively rigid, can also be investigated. MD simulations can reveal subtle ring puckering and other dynamic motions that may be important for its biological activity.

Interaction Studies:

MD simulations are particularly valuable for studying the non-covalent interactions between this compound and its environment.

Solvation: Simulations in explicit solvent (e.g., water) can reveal the hydration shell around the molecule and identify specific hydrogen bonding patterns between the solvent and the heteroatoms in the ring system.

Protein-Ligand Interactions: In the context of drug design, MD simulations can be used to study the binding of this compound to a target protein. These simulations can provide information on:

The stability of the protein-ligand complex over time.

The key amino acid residues involved in binding.

The role of water molecules in mediating protein-ligand interactions.

The conformational changes induced in the protein upon ligand binding.

A representative data table from an MD simulation study on a similar heterocyclic compound interacting with a protein might look as follows:

Simulation MetricValue/Description
Simulation Time (ns)100
RMSD of Ligand (Å)1.5 ± 0.3 (indicating stable binding)
Key Interacting ResiduesLys78, Phe154, Gln189
Dominant Interaction TypesHydrogen bonds, π-π stacking
Average Number of Hydrogen Bonds2.3

Such data is instrumental in understanding the molecular basis of the compound's biological activity and can guide the rational design of more potent and selective analogs. The insights gained from these computational studies are a critical complement to experimental findings, providing a more complete picture of the chemical and physical properties of this compound and related compounds.

Mechanistic Exploration of Biological Activities and Pharmacological Targets of Furo 2,3 D Pyridazine Scaffolds in Research

Investigations of Enzyme Inhibition Mechanisms

The furo[2,3-d]pyridazine nucleus has been explored as a template for designing inhibitors of several enzyme families, leveraging its unique electronic and structural characteristics to interact with specific biological targets.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4)

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Inhibiting PDE4 elevates cAMP levels, leading to a reduction in the activity of inflammatory cells and mediators. Consequently, PDE4 inhibitors are considered valuable therapeutic agents for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). google.com

The furo[2,3-d]pyridazine scaffold has been incorporated into more complex structures to achieve PDE4 inhibition. One such example is a benzo-fused derivative, which demonstrates the potential of this heterocyclic system as a core for developing potent PDE4 inhibitors. google.com The general class of pyridazine-containing compounds has been noted for its potential as effective anti-inflammatory agents through PDE4 inhibition. nepjol.info

Compound NameTargetActivity Notes
N9-(3,5-dichloro-4-pyridyl)-6-methoxybenzo jst.go.jpnih.govfuro[2,3-d]pyridazine-9-carboxamidePDE4Identified as a PDE4 inhibitor, suggesting the utility of the fused furo[2,3-d]pyridazine scaffold in designing agents that down-regulate or inhibit the production of TNF-α for the treatment of allergic and inflammatory diseases. google.com

Cyclooxygenase (COX) Inhibition (e.g., COX-1/COX-2 Dual Inhibition)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. While specific studies detailing the evaluation of 7-Methoxyfuro[2,3-d]pyridazine or its direct derivatives as COX inhibitors are not prominent in the available literature, the broader pyridazine (B1198779) chemical class has been a fruitful area for the discovery of potent and selective COX-2 inhibitors. nepjol.info This suggests that the furo[2,3-d]pyridazine scaffold could serve as a valuable framework for developing novel anti-inflammatory agents targeting the COX pathway.

Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP1) Inhibition

Based on a review of available scientific literature, there are no specific studies investigating this compound or other furo[2,3-d]pyridazine derivatives as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This remains an unexplored area for this particular heterocyclic scaffold.

Other Enzyme Targets (e.g., PI3K/mTOR pathway components)

Beyond the classical inflammatory enzymes, the furo[2,3-d]pyridazine scaffold has been investigated for its potential in oncology by targeting novel structural motifs within oncogenes. One study identified a derivative of furo[2,3-d]pyridazine-4(5H)-one as a selective stabilizer of G-quadruplexes found in the promoter region of the B-cell lymphoma 2 (BCL2) gene. nih.gov Overexpression of the BCL2 protein is a known factor in cancer cell survival and chemoresistance. By stabilizing the G-quadruplex, the compound can suppress BCL2 expression, leading to cytotoxicity in cancer cells. This finding highlights the versatility of the scaffold to interact with non-standard enzymatic targets like nucleic acid secondary structures. nih.gov

Compound ClassTargetActivity Notes
Furo[2,3-d]pyridazine-4(5H)-one derivativeBCL2 promoter G-quadruplexShowed binding preference for BCL2 G-quadruplexes over other oncogene G-quadruplexes (KIT, MYC) and double-stranded DNA. The compound effectively suppressed BCL2 expression and resulted in high cytotoxicity in human acute T cell leukemia cell lines. nih.gov

Modulation of Inflammatory Pathways (e.g., NLRP3 Inflammasome)

Direct evidence linking the furo[2,3-d]pyridazine scaffold to the modulation of the NLRP3 inflammasome pathway has not been identified in the reviewed literature. However, the demonstrated activity of related structures as PDE4 inhibitors provides an indirect link to the modulation of inflammatory pathways. google.com PDE4 inhibition is known to have broad anti-inflammatory effects by increasing intracellular cAMP, which can suppress the production of multiple pro-inflammatory cytokines and mediators that are also involved in inflammasome activation.

Structure-Activity Relationship (SAR) Studies of Furo[2,3-d]pyridazine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence biological activity. For the furo[2,3-d]pyridazine system, early synthetic work laid the groundwork for future SAR exploration.

Initial chemical studies focused on establishing synthetic routes to create a variety of derivatives. Research by Yoshina and colleagues in the late 1960s and early 1970s described the synthesis of key intermediates like 2-Methyl-4,7-dichlorofuro[2,3-d]pyridazine and 4,7-Dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde. researchgate.netresearchgate.net They investigated the reactivity of the chloro-substituents at the 4 and 7 positions, reacting them with nucleophiles such as hydroxides, alkoxides, and amines to produce monosubstituted products. researchgate.net This work demonstrated that the 4- and 7-positions are amenable to substitution, allowing for the systematic introduction of different functional groups to probe their effect on biological activity.

More recent synthetic efforts have expanded the range of accessible derivatives. For instance, a method for preparing 4-aryl-furo[2,3-d]pyridazines has been reported, further diversifying the chemical space around the core scaffold. nepjol.info The development of these synthetic methodologies is a crucial prerequisite for comprehensive SAR studies, enabling the generation of compound libraries to screen against various biological targets.

Core Scaffold ModificationPosition(s)Type of Substituents ExploredSignificance for SAR
Nucleophilic substitution on dichlorinated scaffold researchgate.net4 and 7Hydroxides, Alkoxides (e.g., methoxy), AminesEstablished the reactivity of the 4- and 7-positions, providing a route to introduce diverse functional groups to explore their impact on activity.
Synthesis of aldehyde derivatives researchgate.net2CarboxaldehydeProvides a functional handle for further chemical modification and elaboration into more complex structures.
Synthesis of aryl derivatives nepjol.info42-Methylphenyl, 2-ChlorophenylAllows for the introduction of bulky aryl groups, which can influence binding affinity and selectivity through steric and electronic interactions.

Impact of Substituent Effects on Biological Activity

The biological activity of the furo[2,3-d]pyridazine scaffold is significantly influenced by the nature and position of its substituents. The addition of a methoxy (B1213986) group at the 7-position, creating this compound, can alter its physicochemical properties and, consequently, its interaction with biological targets.

The methoxy group is an electron-donating group through resonance and can influence the electron density of the pyridazine ring. This alteration in electronic properties can affect the molecule's ability to participate in key interactions such as hydrogen bonding and π-π stacking with protein residues. nih.govacs.org For instance, the nitrogen atoms in the pyridazine ring are hydrogen bond acceptors, and their basicity can be modulated by substituents. nih.gov An electron-donating group like a methoxy substituent could potentially increase the hydrogen bond accepting capacity of the ring nitrogens. blumberginstitute.org

Furthermore, the methoxy group can impact the lipophilicity of the molecule, which plays a crucial role in its pharmacokinetic profile, including membrane permeability and solubility. In some heterocyclic systems, the addition of a methoxy group has been shown to enhance reactivity and potential for interaction with biological targets. acs.org The position of the methoxy group is also critical; in indolyl-pyridinyl-propenone analogs, changing the methoxy group's position from the 5- to the 6-position of the indole (B1671886) ring switched the biological activity from inducing methuosis to disrupting microtubules. nih.gov This highlights the sensitivity of biological outcomes to the precise placement of substituents.

A hypothetical structure-activity relationship (SAR) for this compound would need to be determined experimentally. However, based on general principles, one might expect the 7-methoxy group to influence target binding and cellular activity. The following table outlines the potential effects of a 7-methoxy substituent on the furo[2,3-d]pyridazine scaffold.

FeaturePotential Impact of 7-Methoxy GroupRationale
Electron Density Increased electron density on the pyridazine ringMethoxy group is electron-donating through resonance.
Hydrogen Bonding Potentially enhanced hydrogen bond acceptor strength of pyridazine nitrogensIncreased electron density can enhance the electronegativity of the nitrogen atoms.
Lipophilicity IncreasedAddition of a methyl group generally increases lipophilicity.
Steric Profile Introduction of bulk at the 7-positionThe methoxy group can influence the orientation of the molecule in a binding pocket.
Metabolic Stability Potential site for metabolism (O-demethylation)Methoxy groups are common sites for metabolic modification by cytochrome P450 enzymes.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For the furo[2,3-d]pyridazine scaffold, the fusion of the furan (B31954) and pyridazine rings results in a relatively planar bicyclic system. The substituents on this scaffold will influence its preferred conformation and the range of accessible bioactive conformations.

While specific conformational analysis of this compound is not available, studies on similar fused heterocyclic systems indicate that the planarity of the core is a key feature. blumberginstitute.org The 7-methoxy group, with its rotatable methyl group, can adopt different orientations relative to the fused ring system. These orientations can be influenced by steric and electronic interactions with the rest of the molecule and the surrounding environment, such as a protein binding pocket.

The bioactive conformation, the specific 3D arrangement a molecule adopts when binding to its target, is often a low-energy conformation. Computational modeling techniques, such as density functional theory (DFT) calculations, can be employed to predict the preferred conformations of this compound in different environments. Such studies on related heterocyclic systems have shown that substituent effects can influence conformational preferences. rsc.org

Molecular Docking and Molecular Modeling Studies of Ligand-Target Interactions

Molecular docking and modeling are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target). In the absence of experimental data for this compound, these methods can provide valuable insights into its potential pharmacological targets and binding modes.

Binding Site Analysis

The furo[2,3-d]pyridazine scaffold, being a purine (B94841) isostere, could potentially bind to a variety of targets that recognize purine-like structures, such as kinases, polymerases, and other ATP-binding proteins. A binding site analysis for a potential target would involve identifying a cavity on the protein surface with appropriate size, shape, and chemical complementarity to this compound.

Key features of a binding site that would be complementary to this molecule include:

Hydrogen bond donors and acceptors: To interact with the nitrogen atoms of the pyridazine ring and the oxygen of the furan and methoxy groups.

Aromatic residues: For potential π-π stacking interactions with the fused heterocyclic ring system. nih.gov

Hydrophobic pockets: To accommodate the fused ring system and the methyl group of the methoxy substituent.

For example, in the context of kinase inhibition, the binding site is typically the ATP-binding pocket, which contains a hinge region for hydrogen bonding and hydrophobic regions. mdpi.com The pyridazine moiety of a ligand could form key hydrogen bonds with the hinge region of a kinase. mdpi.com

Interaction Modes and Key Residues

Molecular docking simulations could predict the specific orientation and interactions of this compound within a target's binding site. The pyridazine ring is known to participate in robust hydrogen bonding and π-π stacking interactions. nih.gov

Potential interaction modes for this compound could include:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, forming interactions with key amino acid residues like those in the hinge region of kinases. nih.gov

π-π Stacking: The aromatic furo[2,3-d]pyridazine core can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

Hydrophobic Interactions: The fused ring system and the methyl portion of the methoxy group can form favorable hydrophobic interactions within the binding pocket.

A hypothetical docking study of this compound into a kinase active site might reveal the following interactions, as summarized in the table below.

Interaction TypePotential Interacting Residues (Example: Kinase)Moiety of this compound Involved
Hydrogen BondingHinge region amino acids (e.g., Cysteine, Alanine)Pyridazine nitrogen atoms
π-π StackingPhenylalanine, Tyrosine, Tryptophan in the active siteFuro[2,3-d]pyridazine ring system
Hydrophobic InteractionsLeucine, Valine, Isoleucine in the hydrophobic pocketFuran ring, pyridazine ring, methyl group of the methoxy substituent

In Vitro Biological Assay Development and Optimization for Furo[2,3-d]pyridazine Analogs

To evaluate the biological activity of this compound and its analogs, a variety of in vitro biological assays would need to be developed and optimized. The choice of assay would depend on the predicted or desired therapeutic target.

Given the purine-like structure of the furo[2,3-d]pyridazine scaffold, initial screening could be directed towards enzymes that utilize purines as substrates, such as kinases. A typical kinase inhibition assay measures the ability of a compound to block the phosphorylation of a substrate by a specific kinase. These assays can be performed using various formats, including radiometric assays, fluorescence-based assays, and luminescence-based assays.

For a novel compound like this compound, assay development would involve:

Target Selection: Based on computational predictions or screening of compound libraries.

Assay Format Selection: Choosing a suitable and robust assay technology.

Optimization of Assay Conditions: This includes determining the optimal concentrations of enzyme, substrate, and ATP, as well as incubation time and temperature.

Validation: Ensuring the assay is reproducible, sensitive, and specific for the target of interest.

Once a primary assay is established, secondary assays are often employed to confirm the activity and elucidate the mechanism of action. For example, if a compound shows activity in a kinase inhibition assay, cell-based assays would be used to determine its effect on cellular signaling pathways and cell proliferation. mdpi.com Cytotoxicity assays, such as the MTT or resazurin (B115843) assay, are commonly used to assess the effect of a compound on cell viability. mdpi.comnih.gov

Exploration of Furo[2,3-d]pyridazine as a Modulator of Cellular Pathways (e.g., STING pathway stimulation)

The furo[2,3-d]pyridazine scaffold, due to its heterocyclic nature, has the potential to modulate various cellular signaling pathways. One such pathway of significant interest in immunology and oncology is the Stimulator of Interferon Genes (STING) pathway. semanticscholar.orgnih.gov

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. nih.govnih.gov Activation of the STING pathway has emerged as a promising strategy for cancer immunotherapy. semanticscholar.orgmdpi.com Small molecule STING agonists are being actively pursued as therapeutic agents. semanticscholar.orgnih.govmdpi.com

While there is no direct evidence of this compound acting as a STING modulator, its potential to do so could be explored. The development of small molecule STING agonists has shown that diverse heterocyclic scaffolds can activate the pathway. semanticscholar.orgnih.gov

To investigate whether this compound modulates the STING pathway, a series of in vitro assays could be employed:

Reporter Gene Assays: Using cell lines that express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE). An increase in reporter gene expression would indicate activation of the STING pathway. semanticscholar.org

Phosphorylation Analysis: Western blotting can be used to detect the phosphorylation of key downstream signaling proteins in the STING pathway, such as TBK1 and IRF3. semanticscholar.org

Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the production of type I interferons and other cytokines in cell culture supernatants following treatment with the compound.

The potential for a furo[2,3-d]pyridazine derivative to act as a STING agonist would depend on its ability to bind to the STING protein and induce a conformational change that leads to its activation. Molecular docking studies could be used to predict the binding of this compound to the cGAMP binding pocket of STING.

Furo 2,3 D Pyridazine As a Privileged Scaffold in Drug Discovery Research

Scaffold Hopping and Lead Compound Identification

Scaffold hopping is a prominent strategy in drug design that involves modifying the central core of a known active compound to identify novel chemotypes with improved properties such as potency, selectivity, or pharmacokinetics. The pyridazine (B1198779) and furo-fused pyridazine frameworks are considered valuable starting points for such explorations due to their chemical stability and synthetic accessibility. researchgate.net

A notable example of scaffold hopping leading to a related furo-fused heterocycle involves the discovery of potent inhibitors for Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. nih.govnih.gov In this research, scaffold hopping from known thienopyrimidine acids led to the identification of furano[2,3-d]pyrimidine amides as highly potent Notum inhibitors. nih.govnih.gov This successful transition highlights the bioisosteric relationship between thieno- and furo-fused systems and underscores the potential of the furo[2,3-d]pyridazine core as a target for similar drug design strategies. The aim of such programs is often to discover novel chemical entities suitable for exploring the regulation of signaling pathways in various diseases. nih.gov

Design of Compound Libraries Based on Furo[2,3-d]pyridazine

The development of compound libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The furo[2,3-d]pyridazine scaffold serves as a versatile template for creating diverse libraries of molecules. Researchers have developed various synthetic routes to generate series of these derivatives for biological screening. nepjol.inforesearchgate.net

One common synthetic approach involves the condensation of hydrazides with furan-2-aldehyde to form hydrazones, which are then cyclized to create the 4-aryl-furo[2,3-d]pyridazine core. nepjol.inforesearchgate.net This method allows for the introduction of a variety of aryl substituents, enabling a broad exploration of the chemical space around the scaffold.

Similarly, multi-step synthetic protocols have been employed to create hybrid molecules incorporating the furo[2,3-d]pyrimidine (B11772683) scaffold (a close isostere of furo[2,3-d]pyridazine) with other pharmacologically active moieties like 1,3,4-oxadiazole (B1194373). nih.govresearchgate.net The synthesis of a series of these hybrid derivatives has been achieved through methods that include environmentally friendly protocols using heterogeneous catalysts, demonstrating the adaptability of the core scaffold to modern synthetic strategies. nih.gov Such libraries are crucial for identifying compounds with potent and selective activities against various therapeutic targets. nih.govrsc.org

Applications in Medicinal Chemistry Research for Various Therapeutic Areas

The inherent biological activity of the pyridazine ring system has prompted extensive investigation into furo[2,3-d]pyridazine derivatives across multiple therapeutic fields. mdpi.com

The pyridazinone core, a key component of the broader pyridazine family, is a well-established scaffold for the development of anti-inflammatory agents. nih.gov Derivatives have been reported to act as inhibitors of cyclooxygenase 2 (COX-2) and phosphodiesterase type 4 (PDE4), both of which are important targets in inflammation pathways. nepjol.infomdpi.com The functionalization of the pyridazinone ring allows for the design of potent anti-inflammatory compounds with potentially reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While much of the research has focused on the pyridazinone monocycle, these findings provide a strong rationale for the exploration of furo[2,3-d]pyridazine derivatives as a novel class of anti-inflammatory agents.

The furo[2,3-d]pyridazine scaffold and its close analogs are promising frameworks for the development of novel anticancer agents. researchgate.net Research has demonstrated that derivatives of the related furo[2,3-d]pyrimidine system exhibit potent activity through various mechanisms.

One area of focus is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. researchgate.net A series of novel furo[2,3-d]pyrimidine derivatives were synthesized and identified as dual inhibitors of PI3Kα/β and AKT enzymes. nih.govrsc.org One lead compound, 10b , showed potent and selective antiproliferative activity against a breast cancer cell line (HS 578T) and induced cell cycle arrest and apoptosis. nih.gov

Another successful strategy involves the hybridization of the furo[2,3-d]pyrimidin-2-one core with a 1,3,4-oxadiazole moiety. nih.gov This led to the discovery of compounds with dual anticancer and antiviral activities. Specifically, compound 8f exhibited moderate cytotoxicity against several human cancer cell lines, including fibrosarcoma (HT-1080), breast (MCF-7), and lung carcinoma (A549), by inducing apoptosis through caspase 3/7 activation. nih.gov

Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives
CompoundTarget/MechanismCancer Cell LineActivity MetricResultReference
10bPI3Kα/β and AKT inhibitorHS 578T (Breast)GI₅₀1.51 µM nih.gov
8fApoptosis induction (Caspase 3/7)HT-1080 (Fibrosarcoma)IC₅₀13.89 µM nih.gov
8fApoptosis induction (Caspase 3/7)MCF-7 (Breast)IC₅₀19.43 µM nih.gov
VIaAntiproliferativeMCF-7 (Resistant)Cytotoxicity (IC₅₀)1.20 ± 0.21 µM nih.gov
VIbAntiproliferativeMCF-7 (Resistant)Cytotoxicity (IC₅₀)1.90 ± 0.32 µM nih.gov

Antimicrobial Activity The furo[2,3-d]pyridazine scaffold has been investigated for its antimicrobial properties. A study on 4-aryl-furo[2,3-d]pyridazines demonstrated their activity against various pathogenic bacteria and fungi. nepjol.info The compounds were screened using the cup plate method against bacteria such as B. Cereus, S. Aureus, and E. coli, and fungi like F. Solani and A. Flavus. nepjol.info The results indicated that derivatives containing a chloro group exhibited enhanced antibacterial and antifungal activities. nepjol.info The broader pyridazinone class of compounds has also shown significant potential, with certain derivatives displaying potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria. mdpi.com

Antimicrobial Activity of 4-Aryl Furo[2,3-d]pyridazines
CompoundOrganismActivityReference
4-(2-Methylphenyl) furo[2,3-d]pyridazine (4a)B. Cereus, S. Aureus, E. coliAntibacterial activity observed nepjol.info
4-(2-Chlorophenyl) furo[2,3-d]pyridazine (4b)F. Solani, A. FlavusAntifungal activity observed nepjol.info

Antiviral Activity The furo-fused pyrimidine (B1678525) core has proven to be a valuable scaffold for developing antiviral agents. researchgate.net A series of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids were synthesized and evaluated for their antiviral efficacy. nih.gov Several of these compounds, notably 9a-c , displayed broad-spectrum activity against both wild-type and mutant strains of the varicella-zoster virus (VZV). nih.gov Compound 9b was found to be up to three times more potent than the reference drug acyclovir (B1169) against thymidine (B127349) kinase-deficient VZV strains, indicating a different mechanism of action and potential for treating resistant infections. nih.gov

Emerging Research Directions and Future Perspectives for Furo 2,3 D Pyridazine Chemistry

Development of Novel Synthetic Methodologies

The efficient construction of the furo[2,3-d]pyridazine core and its derivatives is crucial for exploring its chemical and biological potential. Modern organic synthesis is moving towards more efficient, atom-economical, and environmentally friendly methods.

A significant emerging trend is the use of multicomponent reactions (MCRs). An expeditious one-pot, three-component synthesis has been developed for tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones. researchgate.net This method involves the reaction of hydrazonoyl chlorides with isocyanoacetamides, which form an intermediate that reacts with dimethylacetylene dicarboxylate to yield the final product through a complex domino reaction sequence. researchgate.net Such MCRs are highly valuable as they allow for the rapid generation of a library of complex molecules from simple starting materials in a single step, which is ideal for drug discovery screening.

Future research will likely focus on expanding the scope of these MCRs, exploring new starting materials, and developing catalytic or asymmetric versions to control stereochemistry. Additionally, strategies like hetero Diels-Alder cycloadditions, which have been used for related fused pyridazine (B1198779) systems, could be adapted to provide new routes to the furo[2,3-d]pyridazine skeleton. mdpi.com

Table 1: Example of a Novel Synthetic Methodology for Furo[2,3-d]pyridazine Derivatives

Reaction Type Key Reactants Key Features Product Class

Advanced Mechanistic Investigations of Complex Reactions

Understanding the precise mechanisms of the reactions used to synthesize furo[2,3-d]pyridazines is essential for optimizing reaction conditions, improving yields, and predicting outcomes. The multicomponent synthesis of furo[2,3-d]pyridazin-4(5H)-ones, for instance, proceeds through a sophisticated triple domino sequence proposed to involve a Diels-Alder reaction, a retro-Diels-Alder reaction, and a final lactamization step. researchgate.net

Future research in this area will necessitate a combination of experimental and computational techniques. Advanced spectroscopic methods, such as in-situ NMR and IR spectroscopy, can be used to detect and characterize transient intermediates. These experimental findings, when coupled with high-level density functional theory (DFT) calculations, can provide a detailed picture of the reaction energy landscape, transition states, and the factors governing regioselectivity and stereoselectivity. A deeper mechanistic understanding will empower chemists to design more rational and efficient synthetic routes to novel furo[2,3-d]pyridazine analogs.

Integration of Artificial Intelligence and Machine Learning in Furo[2,3-d]pyridazine Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. nih.govpremierscience.com These computational tools can be applied to the furo[2,3-d]pyridazine scaffold to explore a vast chemical space and prioritize compounds for synthesis. nih.gov

Table 2: Applications of AI/ML in Furo[2,3-d]pyridazine Research

AI/ML Technique Application Potential Outcome
Deep Learning / Generative Models De novo drug design Generation of novel furo[2,3-d]pyridazine structures with optimized properties. nih.govmdpi.com
Machine Learning (e.g., RF, SVM) QSAR model development Prediction of biological activity and prioritization of candidates for synthesis. nih.govslideshare.net

Exploration of New Biological Targets and Mechanisms of Action

While the biological activity of the furo[2,3-d]pyridazine core is still an emerging field, related fused heterocyclic systems have shown a wide range of pharmacological effects, suggesting diverse potential for this scaffold. For example, the isomeric furo[2,3-d]pyrimidine (B11772683) scaffold has been extensively investigated, yielding potent inhibitors of various protein kinases involved in cancer, such as PI3K/AKT, VEGFR-2, and FLT3-ITD. nih.govrsc.orgnih.govnih.gov This suggests that furo[2,3-d]pyridazine derivatives could also be promising candidates for kinase inhibitor development.

More directly, recent research has demonstrated that certain furo[2,3-d]pyridazin-4(5H)-one derivatives can effectively bind to and stabilize G-quadruplex structures in the promoter region of the BCL2 gene. researchgate.net This represents an attractive anticancer strategy, as it can inhibit the expression of the anti-apoptotic Bcl-2 protein. researchgate.net

Future work will focus on screening furo[2,3-d]pyridazine libraries against a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and epigenetic targets. Identifying the mechanism of action for active compounds will be crucial, utilizing techniques like cellular thermal shift assays (CETSA), chemoproteomics, and molecular biology to validate target engagement and elucidate downstream signaling effects.

Computational Design of Furo[2,3-d]pyridazine Analogs with Enhanced Biological Properties

Computational chemistry plays a pivotal role in modern drug design, enabling the rational optimization of lead compounds. Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding how furo[2,3-d]pyridazine derivatives interact with their biological targets at an atomic level. nih.govrsc.org

By docking proposed analogs into the active site of a target protein, researchers can predict binding modes and affinities, guiding the design of new derivatives with improved potency and selectivity. nih.gov For instance, docking studies on related furo[2,3-d]pyrimidine inhibitors have helped to rationalize their structure-activity relationships (SAR) and identify key interactions with amino acid residues in the kinase active site. nih.govrsc.org MD simulations can further refine these models by predicting the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability. These in silico approaches significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

Potential for Furo[2,3-d]pyridazine in Materials Science and Other Fields

While the primary focus of research on furo[2,3-d]pyridazines has been on their medicinal applications, the unique electronic properties of N-heterocyclic systems suggest potential for their use in materials science. This remains a largely unexplored frontier for this particular scaffold.

Heterocyclic compounds are integral components of many functional organic materials. Based on the properties of related structures, furo[2,3-d]pyridazines could potentially be investigated for applications in:

Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), where their electronic properties could be tuned by chemical modification.

Functional Dyes and Sensors: The scaffold could be functionalized to create molecules that exhibit specific photophysical properties, such as fluorescence or solvatochromism, making them useful as probes, sensors for metal ions or anions, or components in dye-sensitized solar cells.

Coordination Chemistry: The nitrogen atoms in the pyridazine ring can act as ligands, coordinating with metal ions to form novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or porous properties.

Future research in this direction would involve the synthesis of specifically functionalized furo[2,3-d]pyridazines and a thorough investigation of their photophysical and electronic properties.

Q & A

Q. What synthetic methodologies are most effective for preparing 7-Methoxyfuro[2,3-d]pyridazine?

  • Methodological Answer : The synthesis of furopyridazine derivatives typically involves cyclization reactions or functionalization of preconstructed pyridazine rings. For example:
  • Cyclocondensation : Ethyl 5-aminofuro[2,3-c]pyridazine-6-carboxylate derivatives can be synthesized via cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux conditions .
  • Methyl Ketone Precursors : 7-Substituted pyridazinediones can be synthesized from methyl ketones through oxidation and annulation steps. For 7-methoxy derivatives, methoxy groups may be introduced via nucleophilic substitution or protecting-group strategies .
  • Key Considerations : Optimize reaction time, temperature, and solvent polarity to avoid side products like 6-oxides or over-oxidation .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • Tandem Mass Spectrometry (MS/MS) : Characterize fragmentation patterns to distinguish annulation isomers (e.g., furo vs. thieno analogs). Key fragments include [M+H]+ and losses of CO or CH3O groups .
  • NMR : Analyze proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and coupling constants to confirm regiochemistry .
  • HPLC-PDA : Monitor purity and retention times against reference standards .

Q. What reactivity patterns are observed in furopyridazine derivatives under acidic or basic conditions?

  • Methodological Answer :
  • Acidic Hydrolysis : The methoxy group may undergo demethylation to form hydroxyl derivatives, detectable via LC-MS .
  • Nucleophilic Substitution : The pyridazine ring’s electron-deficient nature allows substitution at C-3 or C-6 positions with amines or thiols. Monitor reactivity using kinetic studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound?

  • Methodological Answer :
  • Target Identification : Screen against kinase targets (e.g., KRAS G12C) using ATP-competitive assays, leveraging structural analogy to pyrido[2,3-d]pyridazine-based inhibitors .
  • Cell-Based Assays : Test antiproliferative activity in lung, pancreatic, or colorectal cancer cell lines. Use IC50 calculations and apoptosis markers (e.g., caspase-3 activation) .
  • SAR Studies : Modify substituents (e.g., methoxy position) to correlate structure with potency .

Q. How does isomerism influence the physicochemical properties of furopyridazine derivatives?

  • Methodological Answer :
  • Photophysical Analysis : Compare thieno[2,3-d]pyridazine vs. furo[2,3-d]pyridazine isomers. Isosteric sulfur substitution in thieno analogs enhances intramolecular hydrogen bonding, altering solubility and luminescence .
  • Computational Modeling : Use DFT to predict electronic effects (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra .

Q. How should contradictory data on biological activity between studies be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Validate assay conditions (e.g., cell line authenticity, inhibitor concentrations) .
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Collaborative Studies : Cross-validate results with independent labs using blinded samples .

Q. What strategies are effective for controlling impurities during synthesis?

  • Methodological Answer :
  • Chromatographic Monitoring : Employ UPLC-MS to detect early-stage impurities (e.g., desmethyl intermediates or sulfoxides) .
  • Crystallization Optimization : Use solvent polarity gradients to isolate high-purity crystals. For example, ethanol/water mixtures reduce byproduct carryover .

Q. How does the methoxy group impact stability under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for demethylation or ring-opening products .
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to prevent oxidative degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.